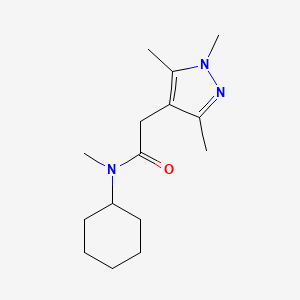
2-(2,3-Dihydroindol-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydroindol-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole, also known as DOI, is a synthetic compound that belongs to the class of indoleamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. DOI has been widely used in scientific research to investigate the mechanism of action of the 5-HT2A receptor and its role in various diseases.
Mecanismo De Acción
2-(2,3-Dihydroindol-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor leads to the activation of intracellular signaling pathways, including the phospholipase C and phospholipase A2 pathways. This results in the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
2-(2,3-Dihydroindol-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been shown to induce a range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and gene expression. It has been shown to increase the firing rate of cortical neurons and enhance synaptic plasticity, which is important for learning and memory. 2-(2,3-Dihydroindol-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has also been shown to increase the release of dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-Dihydroindol-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has several advantages for scientific research, including its high potency and selectivity for the 5-HT2A receptor, which allows for specific modulation of receptor activity. It is also relatively stable and can be easily synthesized in large quantities. However, 2-(2,3-Dihydroindol-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has several limitations, including its potential for toxicity and its limited solubility in aqueous solutions. It can also be difficult to interpret the results of experiments using 2-(2,3-Dihydroindol-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole, as its effects may be influenced by other factors, such as the presence of other neurotransmitters or drugs.
Direcciones Futuras
There are several future directions for research on 2-(2,3-Dihydroindol-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole and the 5-HT2A receptor. One area of interest is the role of the 5-HT2A receptor in the pathogenesis of neuropsychiatric disorders, such as schizophrenia and depression. Another area of interest is the development of novel drugs that target the 5-HT2A receptor for the treatment of these disorders. Additionally, there is a need for further research on the mechanism of action of 2-(2,3-Dihydroindol-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole and other 5-HT2A receptor agonists, as well as their potential for therapeutic use.
Métodos De Síntesis
2-(2,3-Dihydroindol-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole can be synthesized by the condensation of 2-(2-aminoethyl)-3-indolol with ethyl oxalyl chloride, followed by cyclization with hydrazine hydrate. The purity and yield of 2-(2,3-Dihydroindol-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole can be improved by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
2-(2,3-Dihydroindol-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been used in scientific research to investigate the role of the 5-HT2A receptor in various diseases, including schizophrenia, depression, anxiety, and addiction. It has been shown to modulate the activity of the prefrontal cortex, which is involved in cognitive and emotional processing. 2-(2,3-Dihydroindol-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has also been used to study the mechanism of action of hallucinogenic drugs, such as LSD and psilocybin, which are known to activate the 5-HT2A receptor.
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-12-14-15-13(17-12)9-16-8-7-10-5-3-4-6-11(10)16/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMLWOQZPFDMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide](/img/structure/B7505245.png)
![1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B7505253.png)

![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)

![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)
![4-[2-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile](/img/structure/B7505285.png)





![Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7505348.png)